![molecular formula C10H11IN4O2 B6645449 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one
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Overview
Description
5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest to researchers because of its unique chemical structure and potential applications in various fields of study.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one are complex and not fully understood. It has been shown to have anti-inflammatory and anti-tumor properties, which suggests that it may modulate the immune system. It also modulates the activity of certain neurotransmitters, which suggests that it may have an effect on mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs for the treatment of these conditions. However, one limitation of using this compound in lab experiments is its complex synthesis method. This makes it difficult and expensive to produce, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one. One area of interest is in the development of new drugs for the treatment of inflammation and tumors. Further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate. Another area of interest is in neuroscience research, as this compound has been shown to modulate the activity of certain neurotransmitters. Further research is needed to fully understand the effects of this compound on mood and behavior. Additionally, research is needed to develop more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one involves a series of chemical reactions. The starting material for the synthesis is pyridazine-3-one, which is reacted with 5-propan-2-yl-1,2,4-oxadiazol-3-ylmethyl chloride to form the intermediate product. The intermediate product is then reacted with iodine to form the final product, 5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Scientific Research Applications
5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one has potential applications in various fields of scientific research. One area of interest is in the development of new drugs. This compound has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs for the treatment of these conditions. It also has potential applications in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters.
properties
IUPAC Name |
5-iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN4O2/c1-6(2)10-13-8(14-17-10)5-15-9(16)3-7(11)4-12-15/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXNLVLWDMBJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2C(=O)C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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